molecular formula C11H11ClN2O B2633902 2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 854137-53-4

2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No. B2633902
CAS RN: 854137-53-4
M. Wt: 222.67
InChI Key: LRGUTMKVLNDWTK-UHFFFAOYSA-N
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Description

The compound “2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole” is an organic molecule that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is substituted at the 2-position with a 1-chloroethyl group and at the 5-position with a 4-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which imparts aromaticity to the molecule. The electron-withdrawing nature of the oxadiazole could influence the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The presence of the chloroethyl group might make it susceptible to nucleophilic substitution reactions . The aromatic ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar oxadiazole ring and the nonpolar methyl and phenyl groups could influence its solubility. The compound is likely to have a relatively high molecular weight .

Scientific Research Applications

  • Green Synthesis Approaches

    Zhu et al. (2015) developed an eco-friendly method for preparing 2-aryl-1,3,4-oxadiazoles, which could be applicable to the synthesis of 2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. This method features high yields, simplicity, and energy efficiency, using water as a reaction medium without any catalysts (Zhu, Zou, Shao, & Li, 2015).

  • Preparation for Insecticidal Applications

    Rufenacht (1972) discussed the preparation of 1,3,4-oxadiazole derivatives with chloromethyl groups, which are useful for creating insecticidal thiophosphates and dithiophosphates (Rufenacht, 1972).

  • Biological Activities

    Shah (2012) focused on synthesizing compounds that incorporate the oxadiazole moiety due to their varied biological actions, including antibacterial and antifungal properties (Shah, 2012).

  • Antimicrobial and Hemolytic Activity

    Gul et al. (2017) synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds and tested them for antimicrobial and hemolytic activity. These compounds showed variable antimicrobial efficacy relative to reference standards (Gul et al., 2017).

  • Photoluminescent Properties

    Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives and investigated their mesomorphic behavior and photoluminescent properties, indicating potential applications in materials science (Han, Wang, Zhang, & Zhu, 2010).

  • Electrochemical Synthesis

    Kumar (2012) explored the electrochemical synthesis of 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, which could be relevant to the compound (Kumar, 2012).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used as a reactant in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

properties

IUPAC Name

2-(1-chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-7-3-5-9(6-4-7)11-14-13-10(15-11)8(2)12/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGUTMKVLNDWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

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